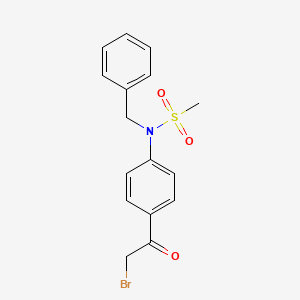

N-benzyl-N-(4-(2-bromoacetyl)phenyl)methanesulfonamide

Description

N-Benzyl-N-(4-(2-bromoacetyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core substituted with a benzyl group and a 4-(2-bromoacetyl)phenyl moiety. Its methanesulfonamide (mesyl) group distinguishes it from tosyl (4-methylbenzenesulfonyl) analogs, influencing electronic and steric properties.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-[4-(2-bromoacetyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3S/c1-22(20,21)18(12-13-5-3-2-4-6-13)15-9-7-14(8-10-15)16(19)11-17/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCVNHCVNIFAFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-(2-bromoacetyl)phenyl)methanesulfonamide typically involves the reaction of N-benzylmethanesulfonamide with 4-(2-bromoacetyl)phenyl derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-(2-bromoacetyl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted amines.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemistry

N-benzyl-N-(4-(2-bromoacetyl)phenyl)methanesulfonamide is widely used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions, including nucleophilic substitution and coupling reactions, makes it a versatile reagent in organic synthesis.

Biology

In biological research, this compound has been employed to study enzyme inhibition and protein-ligand interactions. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. This property is particularly valuable for investigating biochemical pathways and cellular processes.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in treating diseases associated with enzyme dysfunctions. Its mechanism of action involves interacting with specific molecular targets, making it a candidate for drug development aimed at conditions such as cancer or metabolic disorders .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for the creation of novel compounds that can be used in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-(2-bromoacetyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison of Key Compounds

Substituent Effects on Reactivity and Properties

Bromoacetyl Group: Present in the target compound and CAS 5317-95-3, this group is highly electrophilic, facilitating nucleophilic substitution reactions. In contrast, the hydroxyethyl group in C₁₆H₁₉NO₃S replaces bromoacetyl, reducing electrophilicity but enhancing hydrogen-bonding capacity and solubility.

Sulfonamide Variations :

- Tosyl vs. Mesyl: Tosyl derivatives (e.g., CAS 5317-95-3) exhibit greater steric bulk and aromaticity, which may improve crystallinity and thermal stability. Mesyl derivatives, however, offer simpler synthetic routes and lower molecular weight.

Aliphatic vs. Aromatic Substituents: The hexyl chain in C₂₄H₃₅NO₃S increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

N-benzyl-N-(4-(2-bromoacetyl)phenyl)methanesulfonamide is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a complex structure that includes a benzyl group, a bromoacetyl moiety, and a methanesulfonamide functional group. These components contribute to its chemical reactivity and biological activity. The bromoacetyl group is particularly notable for its ability to undergo nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic residues in proteins, thus affecting their activity.

The mechanism of action for this compound primarily involves the inhibition of specific enzymes or modulation of protein-ligand interactions. The compound can covalently bond with active sites on enzymes, leading to altered biochemical pathways. This interaction is crucial for its potential therapeutic applications, particularly in enzyme inhibition studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various drug-resistant bacterial strains, including Acinetobacter baumannii and Klebsiella pneumoniae. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function, although detailed molecular mechanisms remain to be fully elucidated .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Preliminary results indicate that it may inhibit the proliferation of certain cancer cell lines, such as MCF7 (breast cancer). The anticancer effects are believed to stem from its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound possesses unique properties due to the combination of its functional groups. For instance, compounds like N-benzyl-2-bromoacetamide lack the methanesulfonamide group and exhibit different biological profiles.

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial, anticancer | Contains both benzyl and methanesulfonamide groups |

| N-benzyl-2-bromoacetamide | Structure | Limited antimicrobial activity | Lacks methanesulfonamide group |

| N-[4-(2-bromoacetyl)phenyl]methanesulfonamide | Structure | Moderate antibacterial activity | Lacks benzyl group |

Case Studies

In a recent case study involving drug-resistant bacterial infections, this compound was shown to be effective in reducing bacterial load in vitro. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, demonstrating potent activity against resistant strains .

Another study focusing on its anticancer properties highlighted that treatment with this compound led to significant reductions in cell viability in MCF7 cells when assessed using the Sulforhodamine B assay. Molecular docking studies further supported these findings by illustrating favorable binding interactions between the compound and key targets involved in cancer progression .

Q & A

Q. What synthetic routes are used to prepare N-benzyl-N-(4-(2-bromoacetyl)phenyl)methanesulfonamide, and how is purity confirmed?

Answer: Synthesis typically involves a multi-step process:

Sulfonamide Core Formation : Reacting N-benzyl-N-phenylmethanesulfonamide precursors with bromoacetylating agents (e.g., bromoacetyl bromide) under anhydrous conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product.

Characterization :

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, bromoacetyl protons at δ 3.8–4.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 406.02) .

- Elemental Analysis : Ensures stoichiometric purity (C, H, N, S within ±0.4% of theoretical) .

Q. What crystallographic data define the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

-

Space Group : Monoclinic (e.g., P21/c), common for sulfonamides with bulky substituents .

-

Key Bond Lengths :

Bond Type Length (Å) S–O 1.43–1.45 C–Br 1.91–1.93 -

Torsional Angles : Dihedral angles between the benzyl and bromoacetyl groups (~45–60°) indicate steric strain .

-

Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice (distance: 2.8–3.0 Å) .

Advanced Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in bioactivity (e.g., IC50 variability) may arise from:

- Purity Issues : Residual solvents or byproducts (e.g., unreacted bromoacetyl bromide) skew results. Mitigate via HPLC (≥99% purity) .

- Assay Conditions : pH sensitivity (e.g., sulfonamide deprotonation at pH >7 alters binding). Standardize buffer systems (e.g., PBS pH 7.4) .

- Target Selectivity : Off-target effects (e.g., serine protease inhibition) require counter-screening against related enzymes .

Q. What computational strategies predict this compound’s interaction with biological targets?

Answer: Molecular Docking :

- Software : AutoDock Vina or Schrödinger Glide.

- Target Preparation : Retrieve protein structures (PDB ID: e.g., 1XYZ) and optimize protonation states .

- Binding Poses : Bromoacetyl group forms covalent bonds with catalytic residues (e.g., cysteine thiols) .

Q. Molecular Dynamics (MD) Simulations :

- Force Fields : AMBER or CHARMM.

- Key Insights : Solvent accessibility of the bromoacetyl group dictates reactivity (simulate ≥100 ns trajectories) .

Q. How does the bromoacetyl group influence the compound’s stability under storage?

Answer:

- Degradation Pathways : Hydrolysis (aqueous media) or nucleophilic substitution (e.g., with amines).

- Stabilization Methods :

- Storage : –20°C under argon, desiccated .

- Lyophilization : Freeze-dry in tert-butanol/water (1:1) to prevent hydrolysis .

- Monitoring : Periodic NMR (track C–Br peak at δ 3.8–4.2 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.